Profenofos is an organophosphate insecticide primarily used in agriculture to control a variety of pests. It is chemically described as O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate, with the molecular formula C₁₁H₁₅BrClO₃PS. This compound appears as a pale yellow to amber liquid and has a characteristic garlic-like odor. Initially registered in the United States in 1982, profenofos has been utilized predominantly on crops such as cotton, maize, potatoes, soybeans, and sugar beets, targeting lepidopteran insects and aphids .
Profenofos acts as a cholinesterase inhibitor [, ]. Cholinesterase is an enzyme essential for proper nervous system function. Profenofos binds to the active site of cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death [, ].
Profenofos is a hazardous compound due to its cholinesterase inhibitory properties.
Profenofos undergoes hydrolysis and metabolic transformations in biological systems. The primary reaction involves the inhibition of the enzyme acetylcholinesterase (AChE) through phosphorylation of a serine residue at its active site, leading to an accumulation of acetylcholine and subsequent neurotoxicity. The compound does not require metabolic activation to exert its effects, distinguishing it from other organophosphates that require conversion to an oxon metabolite for activity .
Profenofos is primarily applied in agricultural settings for pest control. Its effectiveness against a wide range of pests makes it valuable for crop protection:
Profenofos shares structural similarities with other organophosphate compounds but exhibits unique properties due to its specific substituents. Below is a comparison with several similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chlorpyrifos | Contains a chloropyridine group | More widely used; requires metabolic activation |
| Malathion | Contains a thiophosphate group | Less potent AChE inhibitor; requires metabolic activation |
| Parathion | Contains a nitrophenyl group | Highly toxic; requires conversion to active oxon form |
| Prothiofos | Similar structure but different alkyl groups | Moderate toxicity; differs in metabolic pathways |
Profenofos is unique due to its specific S-alkyl group on the phosphorus atom, which influences its potency and mechanism of action compared to other organophosphates .
Irritant;Environmental Hazard